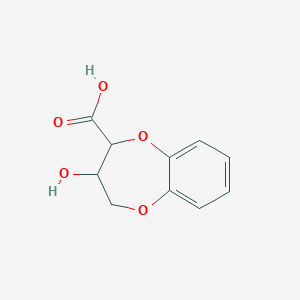
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-: is an organic compound with a unique structure characterized by a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods: These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial properties .
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the modifications made to the compound. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
Uniqueness: 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- is unique due to the presence of both the carboxylic acid and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
33632-66-5 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13) |
InChI Key |
KXKXVHVPGVIMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C2O1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















